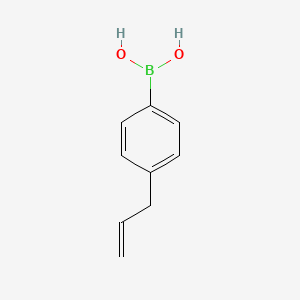
(4-Allylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Biomedical Applications
Boronic acid-containing polymers, including those derived from (4-Allylphenyl)boronic acid, are significant in biomedical applications. These polymers have shown potential in the treatment of various diseases like HIV, obesity, diabetes, and cancer due to their unique reactivity, solubility, and responsive nature. Such polymers are still underutilized compared to other functional polymers, suggesting a vast scope for future research and development in biomaterials (Cambre & Sumerlin, 2011).
Sensing and Detection
Boronic acid compounds, including this compound derivatives, play a crucial role in the development of selective fluorescent chemosensors. These chemosensors are vital for detecting biologically active substances, crucial in disease prevention, diagnosis, and treatment. Boronic acids' interaction with diols makes them effective in probing carbohydrates and bioactive substances (Huang et al., 2012).
Sensing and Other Applications
Boronic acids are extensively used in various sensing applications due to their interactions with diols and Lewis bases. These applications range from biological labeling and protein manipulation to the development of therapeutics. The versatility of boronic acids, including this compound, is evident in their diverse range of uses, which continue to expand in different research fields (Lacina, Skládal, & James, 2014).
Catalysis in Organic Reactions
Boronic acid, including this compound, is a versatile molecule used in organic reactions. Its catalytic properties are increasingly becoming a focus of research. One notable application is the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating the potential for creating densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Drug Delivery Systems
Boronic acids, including this compound derivatives, have been investigated for their potential in glucose-responsive polymeric insulin delivery systems. These compounds, when conjugated to delivery systems like chitosan nanoparticles, can interact with diols leading to drug release. This mechanism holds promise for developing self-regulated insulin delivery systems for diabetes treatment (Siddiqui et al., 2016).
Organic Group Migration and Complex Formation
This compound plays a role in the synthesis of four-coordinate boron(III) complexes, which have applications in chemistry, biology, and material sciences. These complexes have potential uses in organic electronics, photonics, and biomedical sensing and imaging (Sadu et al., 2017).
Structure-Reactivity Relationships
Understanding the structure-reactivity relationships in boronic acid-diol complexation is critical in biomaterials research. Studies on various boronic acids, including this compound, provide insights into binding affinity with diols, which is fundamental in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).
Sensing and Separation Applications
Boronic acids are utilized in sensing and separation protocols for molecules like saccharides and anions. Their ability to form boronic esters through interaction with diols makes them effective in monitoring, identifying, and isolating analytes in various scenarios (Nishiyabu et al., 2011).
Catalytic Applications
Boronic acid catalysis, including the use of this compound, has been applied to the transposition of allylic alcohols and the Meyer–Schuster rearrangement of propargylic alcohols. These reactions demonstrate the potential of boronic acids in organic synthesis and catalysis (Zheng, Lejkowski, & Hall, 2011).
Reversible Covalent Bonding
Exploiting the reversible covalent bonding of boronic acids, including this compound, leads to innovative applications in recognition, sensing, and assembly. The dynamic covalent functionality of boronic acids is key to developing self-organizing systems in various fields (Bull et al., 2013).
作用機序
特性
IUPAC Name |
(4-prop-2-enylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7,11-12H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFCMQTGYFNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC=C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
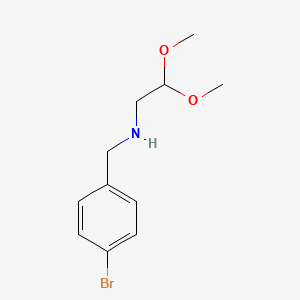
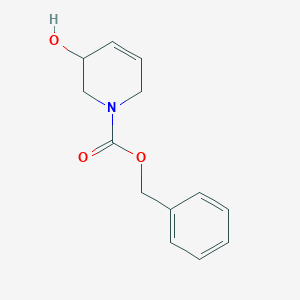
![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2890070.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2890071.png)
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2890074.png)
![(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890075.png)

![N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890079.png)
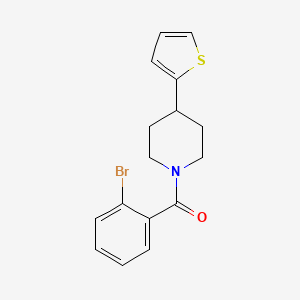
![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2890082.png)
![(E)-4-(Dimethylamino)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2890083.png)
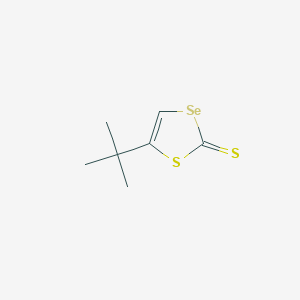
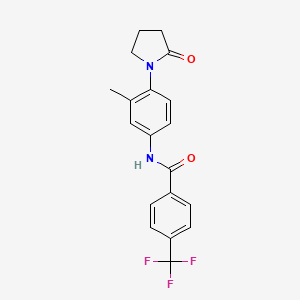
methanone](/img/structure/B2890089.png)
